2-(1H-Indol-3-yl)acetohydrazide
Overview
Description
2-(1H-Indol-3-yl)acetohydrazide is a chemical compound derived from indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
2-(1H-Indol-3-yl)acetohydrazide, also known as Indole-3-acetic acid hydrazide, is a derivative of indole-3-acetic acid (IAA), which is a plant hormone produced by the degradation of tryptophan in higher plants
Mode of Action
The mode of action of this compound is complex and multifaceted. It has been reported to act as a corrosion inhibitor for mild steel in hydrochloric acid solution . The anticorrosion behavior of this compound was due to a protective film formation on the mild steel surface through physisorption .
Biochemical Pathways
Indole-3-acetic acid is known to regulate almost all aspects of plant growth and development .
Result of Action
It has been reported to reduce inflammation and pannus formation in arthritic rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its anticorrosion behavior was observed in a hydrochloric acid solution
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-3-yl)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . The compound forms hydrogen bonds with amino acid residues in the active site of the enzyme, leading to its inhibition. Additionally, this compound interacts with other proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as COX-2, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression. These interactions result in the compound’s anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it may cause adverse effects, including gastrointestinal disturbances and hepatotoxicity. The threshold effects and toxicities observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit the activity of enzymes involved in the arachidonic acid pathway, reducing the production of pro-inflammatory mediators . Additionally, this compound may affect the levels of metabolites involved in cellular energy production and redox balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can influence cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)acetohydrazide typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-3-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-(1H-Indol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: The compound exhibits potential as a corrosion inhibitor for mild steel in acidic environments.
Comparison with Similar Compounds
4-(1H-Indol-3-yl)butanehydrazide: This compound has a longer alkyl chain compared to 2-(1H-Indol-3-yl)acetohydrazide and exhibits higher corrosion inhibition efficiency due to its larger molar volume and surface coverage.
Indole-3-acetic acid derivatives: These compounds share the indole core structure and are known for their biological activities, including plant hormone functions and medicinal properties.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to form stable protective films on metal surfaces, making it an effective corrosion inhibitor. Its versatility in undergoing various chemical reactions also adds to its uniqueness and potential for diverse applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHLCXMCGCVVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202885 | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-47-5 | |
Record name | Indole-3-acetic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5448-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-acetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-acetic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Indoleacetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-indoleacetic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.